- Acetic acid conversion reactions on basic and acidic catalysts under biomass fast pyrolysis conditionsMolecular Catalysis, 2019, 465, 33-42,
Cas no 90-12-0 (1-Methylnapththalene)
α- Methylnaphthalene, also known as 1-methylnaphthalene, is an organic synthetic raw material produced by coking. It is a yellowish or bluish purple oily liquid with the smell of naphthalene. It is insoluble in water, soluble in ether and ethanol, flammable, and can evaporate with water vapor.
1-Methylnapththalene structure
1-Methylnapththalene
1-Methylnapththalene Properties
Names and Identifiers
-
- 1-Methylnaphthalene
- 1-methylnaphthalene (alpha)
- α-Methylnaphthalene
- 1-Methylnaphthalene solution
- 1-Methylnaphthalene1000µg
- 1-MN
- alpha-Methylnaphthalene
- 1-Methylnaphthalene (ACI)
- Mechinafu H
- Methynaph H
- NSC 3574
- +Expand
-
- MFCD00004034
- QPUYECUOLPXSFR-UHFFFAOYSA-N
- 1S/C11H10/c1-9-5-4-7-10-6-2-3-8-11(9)10/h2-8H,1H3
- C1C=C2C=CC=C(C2=CC=1)C
- 506793
Computed Properties
- 142.078
- 0
- 0
- 0
- 142.078
- 11
- 128
- 0
- 0
- 0
- 0
- 0
- 1
- 3.9
- 0
- 0
Experimental Properties
- n20/D 1.615(lit.)
- 0.026 g/L (25 ºC)
- 241°C(lit.)
- −22 °C (lit.)
- Fahrenheit: 179.6 ° f < br / > Celsius: 82 ° C < br / >
- 3193
- 0.026g/l
- 2000 μg/mL in methanol
- Colorless oily liquid with a smell similar to naphthalene [1]
- Stable. Combustible. Incompatible with strong oxidizing agents, oxygen.
- Insoluble in water, soluble in most organic solvents such as ethanol \ ether [12]
- Sensitive to humidity
- 37(at 25℃)
- 1.001 g/mL at 25 °C(lit.)
1-Methylnapththalene Security Information
- GHS06 GHS08
- QJ9630000
- 1
- 36/37-45-61
- Xn N
- UN3082 - class 9 - PG 3 - DOT NA1993 - Environmentally hazardous substances, liquid, n.o.s. HI: all (not BR)
- H301,H311,H331,H370
- P260,P280,P301+P310,P311
- warning
- 2-8°C
- III
- 22-51/53
- Danger
- Yes
- 0.7-6.5%(V)
- 9
1-Methylnapththalene Customs Data
- 29029080
1-Methylnapththalene Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 500 °C
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 15 min, 550 °C
Reference
- An improved catalytic pyrolysis concept for renewable aromatics from biomass involving a recycling strategy for co-produced polycyclic aromatic hydrocarbonsGreen Chemistry, 2019, 21(14), 3802-3806,
Synthetic Circuit 3
Reaction Conditions
1.1 Catalysts: Vanadium ; 100 - 550 °C
Reference
- Catalytic conversion of alcohols having at least three carbon atoms to hydrocarbon blendstock, World Intellectual Property Organization, , ,
Synthetic Circuit 4
Reaction Conditions
1.1 Catalysts: Zinc ; 6 h, 1 bar, 420 °C
Reference
- Renewable p-Xylene Production by Catalytic Conversion of Crude Bioglycerol (GTA-pX Process)Industrial & Engineering Chemistry Research, 2023, 62(4), 1788-1796,
Synthetic Circuit 5
Reaction Conditions
1.1 Catalysts: Tris(dibenzylideneacetone)dipalladium , X-Phos Solvents: Tetrahydrofuran ; 4 h, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
Reference
- User-friendly methylation of aryl and vinyl halides and pseudohalides with DABAL-Me3Advanced Synthesis & Catalysis, 2006, 348(6), 686-690,
Synthetic Circuit 6
Reaction Conditions
1.1 Reagents: Tetrabutylammonium fluoride Catalysts: Tris(dibenzylideneacetone)dipalladium Solvents: Tetrahydrofuran , 1,4-Dioxane ; 2 min, reflux
Reference
- Methyl transfer reaction from monomethyltin reagent under palladium(0) catalysis: a versatile method for labelling with carbon-11Chemical Communications (Cambridge, 2006, (1), 97-99,
Synthetic Circuit 7
Reaction Conditions
1.1 Catalysts: [Bis(diphenylphosphino)ethane]dichloropalladium Solvents: Toluene , 1,4-Dioxane ; 2 h, reflux
1.2 Reagents: Methanol Solvents: Toluene , 1,4-Dioxane ; rt
1.2 Reagents: Methanol Solvents: Toluene , 1,4-Dioxane ; rt
Reference
- Negishi-type coupling of bromoarenes with dimethylzincTetrahedron Letters, 2004, 45(4), 817-819,
Synthetic Circuit 8
Synthetic Circuit 9
Reaction Conditions
1.1 Reagents: Triethylamine , Sulfonyl fluoride Solvents: 1,4-Dioxane ; 2 h, rt
1.2 Reagents: Tripotassium phosphate Catalysts: Palladium diacetate , [2′,6′-Bis(1-methylethoxy)[1,1′-biphenyl]-2-yl]dicyclohexylphosphine Solvents: 1,4-Dioxane ; 2 h, 120 °C
1.3 Reagents: Water
1.2 Reagents: Tripotassium phosphate Catalysts: Palladium diacetate , [2′,6′-Bis(1-methylethoxy)[1,1′-biphenyl]-2-yl]dicyclohexylphosphine Solvents: 1,4-Dioxane ; 2 h, 120 °C
1.3 Reagents: Water
Reference
- A late-stage functionalization tool: sulfonyl fluoride mediated deoxymethylation of phenolsOrganic & Biomolecular Chemistry, 2022, 20(38), 7640-7644,
Synthetic Circuit 10
Reaction Conditions
1.1 Reagents: 2,4,6-Trimethylpyridine Catalysts: Cobalt(1+), bis[[2,3-butanedione 2,3-di(oximato-κN)](1-)]bis(pyridine)-, (OC-6-1… , Iridium(1+), [5,5′-bis(trifluoromethyl)-2,2′-bipyridine-κN1,κN1′]bis[3,5-difluor… Solvents: 1,2-Dichloroethane ; 36 h, rt
Reference
- Bioinspired desaturation of alcohols enabled by photoredox proton-coupled electron transfer and cobalt dual catalysisNature Communications, 2022, 13(1),,
Synthetic Circuit 11
Reaction Conditions
1.1 Reagents: Sodium tert-butoxide Catalysts: 1531605-83-0 Solvents: Isopropanol ; 2 h, 80 °C
Reference
- Hydrodefluorination of carbon-fluorine bonds by the synergistic action of a ruthenium-palladium catalystNature Communications, 2013, 4,,
Synthetic Circuit 12
Reaction Conditions
1.1 Catalysts: Palladium, bis(acetonitrile)dichloro- , [1,1′-Biphenyl]-4-sulfonic acid, 2′-(dicyclohexylphosphino)-2,6-bis(1-methylethy… Solvents: 1-Butyl-3-methylimidazolium tetrafluoroborate ; 20 min, rt
1.2 Solvents: Tetrahydrofuran ; 2 h, 65 °C
1.2 Solvents: Tetrahydrofuran ; 2 h, 65 °C
Reference
- Palladium-catalysed methylation of aryl halides in ionic liquids with stabilized AlMe3Applied Catalysis, 2010, 381(1-2), 161-168,
Synthetic Circuit 13
Reaction Conditions
1.1 Catalysts: Tetramethoxysilane , Dichlorobis(triphenylphosphine)palladium Solvents: Benzene ; 4 h, 81 °C; cooled
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether , Water
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether , Water
Reference
- Sol-gel entrapped dichlorobis(triphenylphosphine)palladium as an efficient recyclable catalyst for the cross-coupling of aryl halides with indium- and related alkylating reagentsApplied Catalysis, 2006, 312, 115-119,
Synthetic Circuit 14
Reaction Conditions
1.1 250 h
Reference
Catalytic pyrolysis of lignin over hierarchical HZSM 5 zeolites prepared by post-treatment with alkaline solutions
Journal of Analytical and Applied Pyrolysis,
2019,
137,
86-95
,
Synthetic Circuit 15
Reaction Conditions
1.1 Catalysts: Iron , Calcium ; 15 min, 500 °C
Reference
Preparation of sodium silicate/red mud-based ZSM-5 with glucose as a second template for catalytic cracking of waste plastics into useful chemicals
RSC Advances,
2022,
12(34),
22161-22174
,
Synthetic Circuit 16
Reaction Conditions
1.1 Reagents: Hydrogen Solvents: Tetralin ; 3 h, 1 atm, 450 °C
Reference
Catalytic cracking of low-density polyethylene dissolved in various solvents: product distribution and coking behavior
Journal of Material Cycles and Waste Management,
2023,
25(5),
3005-3020
,
Synthetic Circuit 17
Reaction Conditions
1.1 Catalysts: Aluminum , Silica ; 30 - 800 °C
Reference
Catalytic pyrolysis of polyethylene and polypropylene over desilicated beta and al-msu-f
Catalysts,
2018,
8(11),
501/1-501/15
,
1-Methylnapththalene Raw materials
- 1-Hexanol
- Undecane
- Dodecane
- 1,2,3,4-Tetrahydronaphthalene
- 1,4-Diazabicyclo2.2.2Octane Bis(Trimethylaluminum) Complex
- 1H-Indene,2,3-dihydro-1,6-dimethyl-
- 1H-Indene, octahydro-5-methyl-
- 2,5-Dimethylstyrene (stabilized with 4-tert-butylcatechol)
- 1,2,4-Trimethylcyclohexane
- Naphthalene,6-ethyl-1,2,3,4-tetrahydro-
- Naphthalene,1,2,3,4-tetrahydro-1-methylene-
- 1-Trifluoromethylnaphthalene
- 1H-Indene,2,3-dihydromethyl-
- 1H-Indene, octahydro-, trans-
- Indium, bis[μ-[2-(dimethylamino-κN)ethanolato-κO:κO]]tetramethyldi-
- 1H-Indene,2,3-dihydro-1,3-dimethyl-
- Naphthalene,1,2,3,4-tetrahydro-1,4-dimethyl-
- 1H-Indene, octahydro-,(3aR,7aS)-rel-
- trans-Decahydronaphthalene
- 1,2,3,4,5,6,7,8-Octahydrophenanthrene (>85%)
- Glycerol
- Stannanediamine, 1-iodo-1-methyl-N,N,N',N'-tetrakis(trimethylsilyl)-
- Tridecane
- n-Tetradecane
- n-Pentadecane
- 1H-Indene,2,3-dihydro-4,7-dimethyl-
- 1,2,3,4,5-pentamethylbenzene
- Sulfate Lignin
- Trimethylboroxin
- 1-Naphthylacetic acid
- 1-Bromonaphthalene
- 1-Iodonaphthalene
- naphthalen-1-ol
- 4-Ethyl-1,2-dimethylbenzene
- 1-NAPHTHYL TRIFLATE
1-Methylnapththalene Preparation Products
- 1-Methyl-2-propylbenzene (1074-17-5)
- 1-tert-Butyl-2-methylbenzene (1074-92-6)
- Hexylbenzene (1077-16-3)
- Undecane (1120-21-4)
- Dodecane (112-40-3)
- 1-Ethylnaphthalene (1127-76-0)
- diethylcyclohexane (1331-43-7)
- 1,3-DIETHYLBENZENE (141-93-5)
- 1-Allyl-2-methylbenzene (1587-04-8)
- 1-methyl-4-pentylbenzene (1595-09-1)
- 2-Butyltoluene (1595-11-5)
- Cyclopropane,1,1-dimethyl- (1630-94-0)
- 1H-Indene,2,3-dihydro-1,2-dimethyl- (17057-82-8)
- 7-Methylbenzofuran (17059-52-8)
- Benzene, 1,2-dipropyl- (17171-71-0)
- 2-methoxy-3-methylphenol (18102-31-3)
- 1,3,5-Trimethylcyclohexane (1839-63-0)
- Cyclopentene,4,4-dimethyl- (19037-72-0)
- Cyclopropane, 1-ethyl-2-methyl- (19217-47-1)
- Cyclohexane,1-ethyl-3-methyl-, (1R,3S)-rel- (19489-10-2)
- 2-Methyl-1H-indene (2177-47-1)
- 1,3-dimethyl-1H-indene (2177-48-2)
- 1H-Indene, 1-methylene- (2471-84-3)
- Cyclopentane,1-ethyl-3-methyl-, (1R,3R)-rel- (2613-65-2)
- Azulene (275-51-4)
- 4-Ethylguaiacol (2785-89-9)
- Naphthalene, 1,2,3,4-tetrahydro-5-methyl- (2809-64-5)
- 2-Ethyl-m-xylene (2870-04-4)
- Naphthalene,decahydro-2-methyl- (2958-76-1)
- Dodecane,2,6,11-trimethyl- (31295-56-4)
- 1-Ethyl-4-vinylbenzene (>80%) (3454-07-7)
- 3,4-Octadiene,7-methyl- (37050-05-8)
- Cyclohexane,1-ethyl-2-methyl- (3728-54-9)
- 1-Ethyl-4-methylcyclohexane (3728-56-1)
- 2-Ethyl-4-methylphenol (3855-26-3)
- Naphthalene,1,2,3,4-tetrahydro-2-methyl- (3877-19-8)
- 3′,5′-Dimethoxyacetophenone (39151-19-4)
- 2-Methylbenzofuran (4265-25-2)
- Cyclohexane,1-methyl-2-propyl- (4291-79-6)
- Pentane, methyl- (43133-95-5)
- 3-Heptene, 4-methyl- (4485-16-9)
- Cyclopentene,1,2,3-trimethyl- (473-91-6)
- Indane (496-11-7)
- 1,2,3,5-Tetramethylbenzene (527-53-7)
- o-Cymene (527-84-4)
- Hexadecane (544-76-3)
- Benzene,(2-methyl-1-buten-1-yl)- (56253-64-6)
- 2,6-Dimethoxytoluene (5673-07-4)
- 1,5-Dimethylnaphthalene (571-61-9)
- 1,7-Dimethylnaphthalene (575-37-1)
- 1,6-Dimethylnaphthalene (575-43-9)
- 2,3-Dimethylnaphthalene (581-40-8)
- 2,6-Dimethylnaphthalene (581-42-0)
- cis-2-Butene (590-18-1)
- 2-Ethyl Toluene (611-14-3)
- 2-Methylstyrene (611-15-4)
- 3-Ethyltoluene (620-14-4)
- 4-Ethyltoluene (622-96-8)
- 2-BUTENE (624-64-6)
- Tridecane (629-50-5)
- n-Tetradecane (629-59-4)
- n-Pentadecane (629-62-9)
- 1,2,3-Trimethoxybenzene (634-36-6)
- 3,4,5-Trimethoxytoluene (6443-69-2)
- 1-Phenyl-1-propyne (673-32-5)
- 1,2,3,4,5-pentamethylbenzene (700-12-9)
- 1-Methylindan (767-58-8)
- 1-Methyl-1H-indene (767-59-9)
- 2-Methyl-1-phenyl-1-propene (>85%) (768-49-0)
- 2,4,6-Trimethylstyrene (769-25-5)
- 2-Pentene, 3-ethyl- (816-79-5)
- 4-Methylindan (824-22-6)
- 1H-Indene,2,3-dihydro-2-methyl- (824-63-5)
- 4'-Hydroxy-3'-methylacetophenone (876-02-8)
- 2-Ethylphenol (90-00-6)
- Guaiacol (90-05-1)
- 2,6-Dimethoxyphenol (91-10-1)
- Cyclopropane,1,2-dimethyl-, (1R,2S)-rel- (930-18-7)
- 1-Ethyl-2,3-dimethylbenzene (933-98-2)
- 1-Ethyl-3,5-dimethylbenzene (934-74-7)
- 2-Methoxy-4-methylphenol (93-51-6)
- Indene (95-13-6)
- 1,3-Diisopropylbenzene (99-62-7)
1-Methylnapththalene Related Literature
-
1. Aromatic sulphonation. Part 65. On the sulphonation of 1-methylnaphthalene and polymethylbenzenesKoop Lammertsma,Cees J. Verlaan,Hans Cerfontain J. Chem. Soc. Perkin Trans. 2 1978 719
-
Claude Chopard,Gildas Bertho,Thierry Prangé RSC Adv. 2012 2 605
-
Mutsuo Tanaka,Masahiro Fujiwara,Hisanori Ando,Yoshie Souma Chem. Commun. 1996 159
-
Tao Yang,Lloyd Muzangwa,Ralf I. Kaiser,Adeel Jamal,Keiji Morokuma Phys. Chem. Chem. Phys. 2015 17 21564
-
5. Charge-transfer nitration of naphthalene and the methylnaphthalenes. Part 1. Direct comparison with electrophilic aromatic nitrationsS. Sankararaman,J. K. Kochi J. Chem. Soc. Perkin Trans. 2 1991 1
-
6. Products from the chlorination of naphthalene, 1-methylnaphthalene, 2-methylnaphthalene, and several chloro-methylnaphthalenes with sulphuryl chlorideP. B. D. de la Mare,H. Suzuki J. Chem. Soc. C 1967 1586
-
Christopher Hardacre,John D. Holbrey,Claire L. Mullan,Mark Nieuwenhuyzen,Tristan G. A. Youngs,Daniel T. Bowron,Simon J. Teat Phys. Chem. Chem. Phys. 2010 12 1842
-
Megumi Shintani,Yushi Matsuo,Shun Sakuraba,Nobuyuki Matubayasi Phys. Chem. Chem. Phys. 2012 14 14049
-
9. Radiation-induced C—C bond cleavage in 1,2-diarylethanes as model compounds of coal. Part 1.—Pulse and steady-state radiolysis of 1,2-di(1-naphthyl)ethaneMatthias W. Haenel,Udo-Burckhard Richter,Sonja Solar,Nikola Getoff J. Chem. Soc. Faraday Trans. 1990 86 311
-
Liangang Xiao,Chang Liu,Ke Gao,Yajing Yan,Junbiao Peng,Yong Cao,Xiaobin Peng RSC Adv. 2015 5 92312
90-12-0 (1-Methylnapththalene) Related Products
- 28804-88-8(Dimethylnaphthalene, mixture of isomers)
- 1321-94-4(Methylnaphthalene)
- 1576-67-6(3,6-Dimethylphenanthrene)
- 2381-21-7(1-Methylpyrene)
- 571-61-9(1,5-Dimethylnaphthalene)
- 582-16-1(2,7-dimethylnaphthalene)
- 779-02-2(9-Methylanthracene)
- 781-43-1(9,10-Dimethylanthracene)
- 91-57-6(2-Methylnaphthalene)
- 483-87-4(1,7-Dimethylphenanthrene)